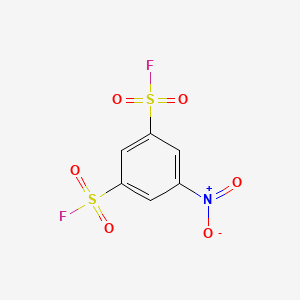

5-Nitrobenzene-1,3-disulfonyl fluoride

Description

5-Nitrobenzene-1,3-disulfonyl fluoride is a nitroaromatic compound featuring two sulfonyl fluoride groups at the 1,3-positions of a benzene ring, with a nitro substituent at the 5-position. Sulfonyl fluorides are generally less hydrolytically reactive than sulfonyl chlorides, making them valuable in chemical biology and materials science.

Propriétés

IUPAC Name |

5-nitrobenzene-1,3-disulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLZPKQIRSHHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzene-1,3-disulfonyl fluoride typically involves the nitration of benzene followed by sulfonation and fluorination steps. A common synthetic route includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Sulfonation: Nitrobenzene is then subjected to sulfonation using oleum (fuming sulfuric acid) to introduce sulfonic acid groups at the 1 and 3 positions, yielding 5-nitrobenzene-1,3-disulfonic acid.

Fluorination: The disulfonic acid is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to replace the sulfonic acid groups with sulfonyl fluoride groups, resulting in 5-Nitrobenzene-1,3-disulfonyl fluoride.

Industrial Production Methods

Industrial production of 5-Nitrobenzene-1,3-disulfonyl fluoride follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is carefully controlled to manage the exothermic nature of the reactions and to minimize the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitrobenzene-1,3-disulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder in acidic conditions.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.

Reduction: Hydrogenation using palladium on carbon or chemical reduction with iron powder in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Major Products

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonate Thioesters: Formed from the reaction with thiols.

Amino Derivatives: Formed from the reduction of the nitro group.

Applications De Recherche Scientifique

5-Nitrobenzene-1,3-disulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism by which 5-Nitrobenzene-1,3-disulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and in the modification of biological molecules.

Molecular Targets and Pathways

Enzymes: The compound can inhibit enzymes by reacting with nucleophilic residues (e.g., serine, cysteine) in the active site, forming stable covalent adducts.

Proteins: It can modify proteins by sulfonylating amino acid residues, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key comparable compounds include sulfonyl chlorides and nitroaromatic derivatives:

Key Observations :

- The disubstituted 5-nitrobenzene-1,3-disulphonyl chloride exhibits a significantly higher melting point than monosubstituted analogs, likely due to increased molecular symmetry and stronger intermolecular interactions .

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro group at the 5-position enhances stability by delocalizing electron density, as seen in 5-nitrobenzene-1,3-disulphonyl chloride’s ability to form stable 1:1 complexes with aromatic hydrocarbons (e.g., mesitylene, m.p. 68–70°C; naphthalene, m.p. 102–103°C) .

- Hydrolytic Reactivity : Sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) are more reactive toward nucleophilic substitution than sulfonyl fluorides. The latter’s slower hydrolysis kinetics make them preferable for applications requiring prolonged stability .

- For example, aliphatic sulfonyl fluorides with triazole moieties were prepared via cycloaddition of disulfonyl difluorides and azides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.